



Application Note: Solid-Phase Synthesis of Gly-His Dipeptide

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Compound of Interest		
Compound Name:	Gly-his	
Cat. No.:	B1582260	Get Quote

Introduction

Glycyl-Histidine (**Gly-His**) is a dipeptide with significant biological and chemical interest. It is often incorporated into larger peptide sequences in drug development and proteomics research. Solid-Phase Peptide Synthesis (SPPS) offers an efficient and robust method for the synthesis of **Gly-His**. This application note provides a detailed protocol for the manual synthesis of **Gly-His** using Fmoc/tBu-based solid-phase chemistry. The protocol covers all stages from resin preparation to final peptide cleavage and purification. The primary challenge in synthesizing histidine-containing peptides is the risk of racemization of the histidine residue during the activation and coupling steps.[1] To mitigate this, the imidazole side chain of histidine is protected, commonly with a trityl (Trt) group.[1][2]

Materials and Reagents



Reagent/Material	Grade	Supplier
2-Chlorotrityl chloride resin	1% DVB, 100-200 mesh	Generic
Fmoc-His(Trt)-OH	Peptide synthesis grade	Generic
Fmoc-Gly-OH	Peptide synthesis grade	Generic
N,N-Dimethylformamide (DMF)	Peptide synthesis grade	Generic
Dichloromethane (DCM)	ACS grade	Generic
Piperidine	Reagent grade	Generic
N,N'-Diisopropylethylamine (DIEA)	Peptide synthesis grade	Generic
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)	Peptide synthesis grade	Generic
HOBt (Hydroxybenzotriazole)	Peptide synthesis grade	Generic
Trifluoroacetic acid (TFA)	Reagent grade	Generic
Triisopropylsilane (TIS)	Reagent grade	Generic
Diethyl ether	ACS grade	Generic
Acetonitrile (ACN)	HPLC grade	Generic
Water	HPLC grade	Generic

Experimental Protocols

1. Resin Preparation and Swelling

The synthesis is initiated on a solid support, typically a polystyrene-based resin. The choice of resin influences the conditions for the final cleavage of the peptide. For the synthesis of a peptide with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is a suitable choice.



Step	Procedure	Time
1	Weigh out the desired amount of 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[3]	5 min
2	Add N,N-Dimethylformamide (DMF) to the resin to swell it.	1 hour
3	After swelling, drain the DMF from the reaction vessel.[3]	5 min

2. First Amino Acid Attachment (Fmoc-His(Trt)-OH)

The first amino acid, Fmoc-His(Trt)-OH, is attached to the swollen resin. The trityl (Trt) group on the histidine side chain prevents side reactions during synthesis.[2]



Step	Procedure	Time
1	Dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and DIEA (7.5 equivalents) in dry DCM.[4]	15 min
2	Add the amino acid solution to the swollen resin.	30-60 min
3	Agitate the mixture at room temperature.	-
4	After the reaction, drain the solution and wash the resin with DMF (3 times).[4]	15 min
5	To cap any unreacted sites, add a solution of DCM/Methanol/DIEA (80:15:5 v/v/v) and agitate.[4]	15 min
6	Drain the capping solution and wash the resin with DMF (3 times) and DCM (3 times).[4]	15 min

3. Fmoc Deprotection

The temporary N α -Fmoc protecting group is removed to allow for the coupling of the next amino acid.[5] This is typically achieved using a solution of piperidine in DMF.[3][6]



Step	Procedure	Time
1	Add a 20% (v/v) solution of piperidine in DMF to the resin. [1]	5 min
2	Agitate for 5 minutes, then drain the solution.[1]	5 min
3	Repeat the piperidine treatment for another 15-20 minutes.[1]	15-20 min
4	Drain the solution and wash the resin thoroughly with DMF (3-5 times).[1]	15 min

4. Second Amino Acid Coupling (Fmoc-Gly-OH)

The second amino acid, Fmoc-Gly-OH, is activated and coupled to the deprotected amine on the resin-bound histidine.



Step	Procedure	Time
1	In a separate vial, dissolve Fmoc-Gly-OH (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.[1]	10 min
2	Add DIEA (6-10 equivalents) to the activation mixture.[1]	1 min
3	Immediately add the activated amino acid solution to the resin.	1-2 hours
4	Agitate the mixture at room temperature.	-
5	After coupling, drain the solution and wash the resin with DMF (3-5 times).[1]	15 min

5. Final Fmoc Deprotection

The Fmoc group from the N-terminal glycine is removed.

Step	Procedure	Time
1	Perform the Fmoc deprotection as described in Protocol 3.	30 min
2	After deprotection, wash the peptide-resin with DMF, followed by DCM, and then methanol.[1]	15 min
3	Dry the resin under vacuum.[1]	-

6. Cleavage and Deprotection



The synthesized **Gly-His** dipeptide is cleaved from the resin support, and the side-chain protecting group (Trt on His) is simultaneously removed. A cleavage cocktail containing a strong acid and scavengers is used.

Step	Procedure	Time
1	Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[1]	10 min
2	Add the cleavage cocktail to the dried peptide-resin.	1-2.5 hours
3	Stir the mixture at room temperature.[7]	-
4	Filter the resin and collect the filtrate containing the peptide.	5 min
5	Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]	15 min
6	Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[1]	10 min
7	Dry the crude peptide under vacuum.[1]	-

7. Purification by HPLC

The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).



Parameter	Condition
Column	Reversed-phase C18
Mobile Phase A	0.1% TFA in water
Mobile Phase B	0.1% TFA in acetonitrile
Gradient	A linear gradient of Solvent B (e.g., 5% to 65% over 30-60 minutes). The optimal gradient depends on the peptide's hydrophobicity.[1]
Detection	210-220 nm[1]
Fraction Collection	Collect fractions corresponding to the major peaks.
Purity Analysis	Analyze collected fractions by analytical HPLC and mass spectrometry.
Final Product	Pool pure fractions and lyophilize to obtain a white powder.[1]

Quantitative Data Summary

Reagent Equivalents for Coupling Reactions (0.1 mmol scale)

Reagent	Equivalents (relative to resin loading)	Amount
Fmoc-Amino Acid	3 - 5	0.3 - 0.5 mmol
HBTU	3 - 5	0.3 - 0.5 mmol
HOBt	3 - 5	0.3 - 0.5 mmol
DIEA	6 - 10	0.6 - 1.0 mmol

Typical HPLC Purification Parameters



Parameter	Value
Column Dimensions	4.6 x 250 mm (analytical) or larger (preparative)
Flow Rate	1 mL/min (analytical)
Injection Volume	20 μL (analytical)
Column Temperature	Ambient

Visualizations



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Caption: Experimental workflow for **Gly-His** solid-phase peptide synthesis.

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